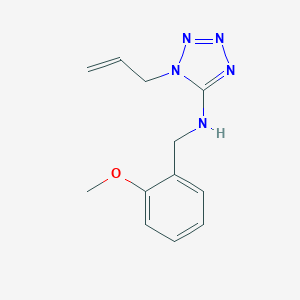
N-(2-methoxybenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxybenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine, also known as MBPTA, is a tetrazole-based compound that has been studied for its potential applications in scientific research. It is a relatively new compound, and research on its properties and potential uses is ongoing.
Mecanismo De Acción
The mechanism of action of N-(2-methoxybenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine is not fully understood, but it is thought to involve the modulation of various signaling pathways in the brain. It has been shown to increase the activity of the antioxidant enzyme superoxide dismutase, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, N-(2-methoxybenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine has been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory properties, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been shown to have antitumor activity, and may be useful in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-methoxybenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine is that it is a relatively simple compound to synthesize, which makes it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on N-(2-methoxybenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in treating these diseases. Other potential areas of research include its use in the treatment of inflammatory diseases and cancer, as well as its potential as a tool for studying various signaling pathways in the brain.
Métodos De Síntesis
The synthesis of N-(2-methoxybenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine involves a multi-step process that begins with the reaction of 2-methoxybenzaldehyde with propargyl bromide to form the propargyl ether intermediate. This intermediate is then reacted with sodium azide to form the tetrazole ring, followed by reduction with palladium on carbon to yield the final product.
Aplicaciones Científicas De Investigación
N-(2-methoxybenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective properties, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C12H15N5O |
|---|---|
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
N-[(2-methoxyphenyl)methyl]-1-prop-2-enyltetrazol-5-amine |
InChI |
InChI=1S/C12H15N5O/c1-3-8-17-12(14-15-16-17)13-9-10-6-4-5-7-11(10)18-2/h3-7H,1,8-9H2,2H3,(H,13,14,16) |
Clave InChI |
MBOGVWZYTLLPKV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC2=NN=NN2CC=C |
SMILES canónico |
COC1=CC=CC=C1CNC2=NN=NN2CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275431.png)
![N-(4-{[2-chloro-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide](/img/structure/B275438.png)

![N-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxy-benzenesulfonamide](/img/structure/B275444.png)


![4-{[(3-Chlorophenyl)amino]carbonyl}isophthalic acid](/img/structure/B275455.png)
![2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275458.png)
![2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275459.png)
![N-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B275460.png)
